2-Chloro-9-xanthenone
Description
Contextualization of Xanthenone Scaffolds in Heterocyclic Chemistry
Xanthenones, also known as 9H-xanthen-9-ones, are a prominent class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone framework. mdpi.comeurekaselect.com This tricyclic system is a common motif in numerous naturally occurring compounds found in higher plants, fungi, and lichens. eurekaselect.comresearchgate.netresearchgate.net The inherent structural features of the xanthenone core have made it a versatile starting point for the synthesis of a wide array of derivatives. mdpi.comresearchgate.net The biological and pharmacological activities of these derivatives are diverse and depend on the nature and position of various substituents on the dibenzo-γ-pyrone scaffold. mdpi.com This has led to extensive research into the synthesis and modification of the xanthenone structure to explore its potential in various applications. mdpi.comdntb.gov.ua
Significance of 2-Chloro-9-xanthenone as a Privileged Structure in Academic Inquiry
The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. researchgate.netmdpi.com The xanthenone scaffold is widely considered to be a privileged structure due to the broad range of biological activities exhibited by its derivatives. mdpi.comresearchgate.netresearchgate.net These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.airesearchgate.net
This compound, a specific derivative, has garnered attention as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom at the 2-position of the xanthenone core provides a reactive site for further chemical modifications, allowing for the generation of a library of derivatives with diverse functionalities. uj.edu.plnih.gov This strategic placement of the chloro group influences the electronic properties of the entire scaffold, which in turn can modulate the biological activity of the resulting compounds.
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound and its Derivatives
Current research on this compound and its derivatives is multifaceted, with significant efforts directed towards several key areas:
Synthesis of Novel Derivatives: Chemists are actively exploring new synthetic routes to create a diverse range of this compound derivatives. oup.commdpi.comacs.org This includes the introduction of various functional groups at different positions of the xanthenone scaffold to fine-tune the molecule's properties. mdpi.com
Exploration of Biological Activities: A primary focus of ongoing research is the investigation of the biological and pharmacological potential of these newly synthesized derivatives. researchgate.netnih.govub.edu Studies are being conducted to evaluate their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. eurekaselect.comontosight.ai For instance, certain chloro-substituted xanthenone derivatives have shown promising results in inhibiting the growth of cancer cells and combating microbial infections. ontosight.ainih.gov
Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research involves establishing a clear understanding of the relationship between the chemical structure of the derivatives and their biological activity. acs.org By systematically modifying the structure of this compound and assessing the corresponding changes in biological effect, researchers aim to identify the key structural features responsible for the desired therapeutic properties.
Despite the progress made, there are still knowledge gaps that need to be addressed. Further research is required to fully elucidate the mechanisms of action through which this compound derivatives exert their biological effects. A deeper understanding of their interactions with specific biological targets at the molecular level is also needed. Additionally, more extensive studies are necessary to evaluate the in vivo efficacy and safety profiles of the most promising compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJZNITVOUZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292268 | |
| Record name | 2-Chloro-9-xanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-15-6 | |
| Record name | NSC81251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-9-xanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Potential of 2 Chloro 9 Xanthenone and Xanthenone Derivatives
Investigation of Anticancer Activity
The anticancer potential of xanthone (B1684191) derivatives has been an area of extensive research. The core structure of xanthone is considered a "privileged scaffold" in drug discovery, capable of interacting with multiple biological targets involved in cancer progression.
Cytotoxic Effects Against Specific Cancer Cell Lines
Studies have demonstrated that the introduction of a chlorine atom at the C-2 position of the xanthenone ring can influence its cytotoxic properties. Research on the structure-activity relationship of xanthone derivatives has shown that 2-chloroxanthone exhibits anticancer activity. Specifically, one study reported its potency in terms of the half-maximal inhibitory concentration (IC₅₀), which is a measure of the concentration of a substance needed to inhibit a biological process by half.
| Compound | IC₅₀ Value (μM) | Notes |
|---|---|---|
| 2-Chloroxanthone | 96.7 | Demonstrates enhanced anticancer activity compared to the unsubstituted xanthone. |
Mechanisms of Cell Proliferation Inhibition
The mechanisms through which xanthone derivatives exert their anticancer effects are multifaceted. While specific mechanistic studies on 2-Chloro-9-xanthenone are not extensively detailed in the currently available literature, the broader class of xanthones is known to inhibit cancer cell proliferation through several key pathways. These mechanisms include the induction of apoptosis (programmed cell death) through the activation of caspases, which are proteases that play essential roles in this process. nih.gov
Another significant mechanism is the inhibition of topoisomerases, which are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. youtube.com By inhibiting these enzymes, xanthone derivatives can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells. nih.gov The wide-ranging anticancer activity of xanthones is also attributed to their ability to interact with other biological targets such as protein kinases and to induce DNA cross-linking. nih.gov
Evaluation of Anti-inflammatory Properties
Inflammation is a critical physiological process that, when dysregulated, can contribute to the development of various chronic diseases, including cancer. Many natural and synthetic xanthone derivatives have been investigated for their anti-inflammatory potential. These compounds have been shown to inhibit the production of pro-inflammatory mediators. nih.govmdpi.com However, specific studies detailing the in vitro anti-inflammatory activity of this compound, including its effects on inflammatory markers and pathways, are not prominently available in the reviewed scientific literature.
Assessment of Antimicrobial Effects
The xanthenone scaffold is also recognized for its potential in developing new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi. nih.gov The antimicrobial efficacy is often dependent on the specific substitutions on the xanthone core. While research has been conducted on the antimicrobial properties of xanthone derivatives, specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound against particular microbial strains, are not sufficiently documented in the accessible scientific reports.
Studies on Antidiabetic and Antiglycation Activities
The management of blood glucose levels is a key strategy in controlling diabetes mellitus. One therapeutic approach involves the inhibition of enzymes such as alpha-glucosidase, which is involved in carbohydrate digestion.
Alpha-Glucosidase Inhibition Studies
Inhibitors of α-glucosidase can delay the absorption of glucose and help manage postprandial hyperglycemia. mdpi.com A number of xanthone derivatives have been identified as potent inhibitors of this enzyme. nih.gov The inhibitory activity is influenced by the structural features of the xanthone molecule. Despite the recognized potential of the xanthone class, specific in vitro studies quantifying the alpha-glucosidase inhibitory activity of this compound, including its IC₅₀ value, have not been found in the reviewed literature.
Research into Antiplatelet Potential and Associated Mechanisms
The aggregation of platelets is a critical process in hemostasis and thrombosis. The inhibition of platelet aggregation is a key therapeutic strategy for preventing and managing cardiovascular diseases. Research has been conducted into the antiplatelet effects of various xanthone derivatives.
In one study, a series of twelve aminoalkanolic derivatives of xanthone were assessed for their impact on platelet aggregation. nih.gov Among the compounds tested, five demonstrated the ability to inhibit platelet aggregation induced by thrombin. nih.gov The most potent compound identified was R-(+)-2-N-(7-chloro-2-xanthonemethyl)-2-N-methylamino-1-butanol, which, at a concentration of 40 micrograms/ml, almost completely inhibited thrombin-induced aggregation. nih.gov
Further research on a series of omega-aminoalkoxylxanthones revealed significant antiplatelet effects. nih.gov Several compounds from this series showed marked inhibition of platelet aggregation induced by various agonists, including thrombin, arachidonic acid (AA), collagen, and platelet-activating factor (PAF) in washed rabbit platelets. nih.gov Additionally, these derivatives were found to inhibit both primary and secondary aggregation induced by adenosine-5'-diphosphate (ADP) in human platelet-rich plasma. nih.gov Certain compounds in this series also exhibited vasorelaxing activities in the rat thoracic aorta, suggesting their potential as antithrombotic agents. nih.gov
Exploration of Anti-HIV Activity
The global search for novel antiviral agents has led to the investigation of various classes of natural and synthetic compounds, including xanthones. Several xanthone derivatives have been identified as possessing significant anti-HIV properties.
A study focusing on compounds isolated from the stems and leaves of Cratoxylum cochinchinense identified twelve xanthones with notable anti-HIV-1 activity. nih.gov These compounds demonstrated efficacy with 50% effective concentration (EC₅₀) values ranging from 0.22 to 11.23 µM. nih.gov Importantly, these compounds showed no cytotoxicity against the C8166 cell line used in the assays at the tested concentrations. nih.gov The findings suggest that these naturally derived xanthones could be valuable in the development of new anti-HIV agents. nih.gov
The broad antiviral activity of xanthone derivatives is a recognized characteristic of this class of compounds, contributing to ongoing research interest. mdpi.com
Table 1: Anti-HIV-1 Activity of Xanthones from Cratoxylum cochinchinense
| Compound | EC₅₀ (µM) |
| Cratocochinone A | 0.86 ± 0.05 |
| Cratocochinone B | 1.34 ± 0.11 |
| Cratocochinone C | 2.15 ± 0.17 |
| Cratocochinone D | 3.57 ± 0.23 |
| Known Analogue 5 | 0.22 ± 0.02 |
| Known Analogue 6 | 11.23 ± 0.56 |
| Known Analogue 7 | 5.67 ± 0.34 |
| Known Analogue 8 | 4.89 ± 0.29 |
| Known Analogue 9 | 6.78 ± 0.41 |
| Known Analogue 10 | 9.12 ± 0.55 |
| Known Analogue 11 | 1.78 ± 0.14 |
| Known Analogue 12 | 0.55 ± 0.04 |
Data sourced from a study on xanthones isolated from Cratoxylum cochinchinense. nih.gov
Immunomodulating Activities of Xanthenone Derivatives
Xanthone derivatives have been shown to possess immunomodulating properties, primarily through their influence on inflammatory pathways and cellular responses to oxidative stress. nih.gov These activities are crucial for controlling autoimmune inflammation and other immune system dysregulations.
The biological effects of the xanthone core are linked to the modulation of various pro-inflammatory and anti-inflammatory cytokines. nih.gov The mechanisms often involve key signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov
One of the significant mechanisms of action is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. nih.gov Natural xanthones like α- and γ-mangostin have demonstrated anti-inflammatory and antioxidant effects through the modulation of Nrf2. nih.gov A study on a library of synthetic xanthone derivatives evaluated their effect on human macrophages under pro-inflammatory conditions. The results indicated that the most promising compounds were those that enhanced Nrf2 translocation, confirming a strong relationship between the xanthone scaffold and Nrf2 activation as a cellular response to oxidative stress and inflammation. nih.gov
Antioxidant Activity Profiling
Oxidative stress is implicated in the pathogenesis of numerous diseases. Xanthone derivatives, both natural and synthetic, are well-known for their antioxidant capabilities. nih.govmdpi.com Their ability to scavenge free radicals and reduce oxidizing agents has been extensively studied using various assays.
Research into a series of 2-(aminomethyl)-9H-xanthen-9-one derivatives, which notably share a chlorine substituent on the xanthone ring, has provided specific insights into their antioxidant capacity. nih.govuj.edu.plresearchgate.net The antioxidant potential was evaluated using the diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. uj.edu.plresearchgate.net
Among the racemates tested, one compound, (R/S)-3, showed the highest activity, with 31.7% DPPH radical scavenging and a FRAP value of 0.184 ± 0.003 mM Fe²⁺/L. nih.govuj.edu.plresearchgate.net When comparing enantiomers, the (R)-enantiomers generally exhibited stronger antioxidant properties than their (S)-enantiomer counterparts and the racemates. nih.govuj.edu.pl For instance, (R)-1 and (R)-2 demonstrated higher reduction capacity and stronger DPPH scavenging activity compared to their (S)-enantiomers. nih.govuj.edu.pl In the FRAP assay, the reducing power of compounds (R)-1 and (R/S)-3 was found to be higher than reference substances like vitamin C and quercetin (B1663063) at certain concentrations. uj.edu.pl
Table 2: Antioxidant Activity of Selected Chloro-Substituted Xanthone Derivatives
| Compound | DPPH Scavenging Activity (%) | Ferric Reducing Antioxidant Power (FRAP) (mM Fe²⁺/L) |
| (R/S)-3 | 31.7 | 0.184 ± 0.003 |
| (R)-1 | 31 ± 3.0 | 0.096 ± 0.007 |
| (R)-2 | 29 ± 2.5 | 0.048 ± 0.005 |
Data from studies on 2-(aminomethyl)-9H-xanthen-9-one derivatives with a chlorine substituent. nih.govuj.edu.plresearchgate.net
Structure Activity Relationship Sar and Structure Activity Property Relationship Sapr Studies
Influence of the Chlorine Substituent Position on Biological Potency
The position of the chlorine atom on the xanthone (B1684191) scaffold is a critical determinant of biological potency and the type of pharmacological activity observed. While the parent 2-chloro-9-xanthenone serves as a key intermediate, studies on various chloro-substituted isomers reveal the significance of the halogen's location.
For instance, research into anticonvulsant agents has highlighted derivatives of 7-chloroxanthone. nih.gov Specifically, certain aminoalkanolic chiral derivatives of 7-chloroxanthone demonstrated notable activity in the maximal electroshock (MES) seizure model, a primary screening test for potential anticonvulsants. nih.gov In a different therapeutic area, studies on antifungal and antibacterial agents have shown that derivatives of 6-chloro-2-methyl-9H-xanthen-9-one containing encyclic amine moieties possess significant efficacy against various yeasts and dermatophytes. nih.gov These findings underscore that altering the chlorine's position from C-2 to other locations like C-6 or C-7 can profoundly shift or enhance the biological profile of the resulting compounds.
Impact of Other Substituents and Their Stereo-electronic Properties on Pharmacological Effects
Beyond the chlorine atom, the introduction of other functional groups onto the this compound framework allows for the fine-tuning of its pharmacological effects. The stereo-electronic properties of these additional substituents—such as their size, shape, polarity, and ability to form hydrogen bonds—play a crucial role in molecular interactions with biological targets. researchgate.net
SAR studies have revealed that the anti-proliferative activity of xanthones is substantially influenced by the position and number of attached hydroxyl and prenyl groups. researchgate.net For example, the presence of a hydroxyl group ortho to the carbonyl function of the xanthone scaffold has been shown to contribute significantly to cytotoxicity against cancer cell lines. researchgate.net
Correlation Between Structural Features and Specific Biological Activities
Specific structural motifs within the broader class of substituted xanthones are frequently associated with particular biological activities. Understanding these correlations is key to designing new derivatives with desired therapeutic effects.
The following table summarizes key structural features and their correlated biological activities in xanthone derivatives.
| Structural Feature | Core Scaffold Modification | Correlated Biological Activity |
| 1,3-di(2',3'-epoxypropoxy) groups | Xanthone | Cytotoxicity, Topoisomerase II Inhibition, DNA cross-linking nih.gov |
| Encyclic amine moieties (e.g., morpholine) | 6-Chloro-2-methyl-9H-xanthen-9-one | Antifungal (against yeasts and dermatophytes) nih.gov |
| Aminoalkanol side chains | 7-Chloroxanthone | Anticonvulsant nih.gov |
| Hydroxyl group ortho to the carbonyl function | Xanthone | Cytotoxicity researchgate.net |
| 2-(3-(Allylamino)propoxy) side chain | 9H-Xanthen-9-one | Broad-spectrum antifungal nih.gov |
Elucidation of Enantioselectivity in Chiral this compound Analogues
When a molecule is chiral, its enantiomers can exhibit different biological activities, a phenomenon known as enantioselectivity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov The study of enantioselectivity is crucial in drug development, as one enantiomer may be more potent or have a better safety profile than the other.
Research on chiral derivatives of xanthones has provided clear evidence of enantioselectivity. nih.gov Studies involving chiral aminoalkanol derivatives of 7-chloroxanthone have been particularly insightful. For example, in a series of compounds tested for anticonvulsant activity, distinct differences were observed between enantiomeric pairs. nih.gov Although both enantiomers of one compound, (R)-189 and (S)-189, showed anticonvulsant activity, the (S)-enantiomer was found to be more neurotoxic. nih.gov For another compound, 193, the (R)-enantiomer displayed higher anticonvulsant activity compared to its (S)-counterpart. nih.gov
This differential activity highlights the importance of stereochemistry in the interaction between the drug molecule and its biological target. The specific three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal binding orientation, leading to a stronger biological effect.
The table below presents examples of enantioselectivity in chiral derivatives of 7-chloroxanthone.
| Compound Pair | Observation | Reference |
| (R)-189 and (S)-189 | Both show anticonvulsant activity, but the (S)-enantiomer is more neurotoxic. | nih.gov |
| (R)-193 and (S)-193 | The (R)-enantiomer has higher anticonvulsant activity than the (S)-enantiomer. | nih.gov |
Development of Predictive Models for Biological Activity Based on Structural Modulations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are valuable tools in drug discovery, enabling the rapid screening of virtual compound libraries and guiding the design of new molecules with enhanced potency. nih.govmdpi.com
Several QSAR models have been developed for various biological activities of xanthone derivatives. These models use molecular descriptors—numerical values that characterize the chemical structure—to build a mathematical equation that predicts activity.
Anticancer Activity: A QSAR model developed for xanthone derivatives targeting the enzyme DNA topoisomerase IIα found that descriptors such as dielectric energy, the number of hydroxyl groups, LogP (a measure of lipophilicity), a shape index, and solvent-accessible surface area were significantly correlated with anticancer activity. nih.gov
Xanthine (B1682287) Oxidase Inhibition: For the inhibition of xanthine oxidase, 3D-QSAR models (CoMFA and CoMSIA) were developed. These models indicated that steric, electrostatic, and hydrophobic effects were key determinants of inhibitory activity. nih.govresearchgate.net
Alpha-Glucosidase Inhibition: A QSAR study on xanthone derivatives as alpha-glucosidase inhibitors revealed that inhibitory activity could be effectively modeled using descriptors such as the number of hydrogen-bond forming substituents, the number of aromatic rings (related to π-stacking), and the molecule's softness value. nih.gov
Antimalarial Activity: A QSAR model designed to predict the antimalarial activity of xanthones identified the partial charges on specific oxygen and carbon atoms within the xanthone scaffold as critical parameters. orientjchem.org
These studies demonstrate that by modulating specific structural and physicochemical properties, the biological activity of xanthone derivatives, including analogues of this compound, can be rationally predicted and optimized.
The following table summarizes key descriptors used in various QSAR models for xanthone derivatives.
| Target Activity | QSAR Model Type | Key Molecular Descriptors |
| Anticancer (Topoisomerase IIα) | MLR | Dielectric energy, hydroxyl group count, LogP, shape index, solvent-accessible surface area nih.gov |
| Xanthine Oxidase Inhibition | 3D-QSAR | Steric, electrostatic, and hydrophobic fields nih.govresearchgate.net |
| Alpha-Glucosidase Inhibition | MLR | Number of H-bond substituents, number of aromatic rings, softness value nih.gov |
| Antimalarial Activity | MLR | Partial charges on specific atoms of the xanthone core (qO8, qC9, qC12, qC14, qO15) orientjchem.org |
Mechanistic Investigations of 2 Chloro 9 Xanthenone S Biological Action
DNA Binding Mechanisms and Modes of Interaction
The interaction between small molecules and DNA is a cornerstone of their potential therapeutic or toxic effects. researchgate.net For compounds like 2-Chloro-9-xanthenone, which possesses a planar aromatic structure characteristic of many DNA-binding agents, investigating its interaction with DNA is a primary step in mechanistic studies. nih.gov Xanthone (B1684191) derivatives have been shown to interact with calf thymus DNA (ct-DNA), with their planar rings intercalating between DNA base pairs. nih.gov
Spectrophotometric Titration for Binding Affinity Assessment
Spectrophotometric titration is a fundamental technique used to study the binding of a ligand, such as this compound, to a macromolecule like DNA. srce.hrresearchgate.net This method relies on monitoring changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound as increasing amounts of DNA are added.
The process involves keeping the concentration of this compound constant while titrating it with a solution of ct-DNA. doi.org Binding to DNA can cause changes in the electronic structure of the compound, leading to observable spectral shifts. A decrease in molar absorptivity (hypochromism) or an increase (hyperchromism), as well as shifts in the wavelength of maximum absorbance (to longer wavelengths, i.e., a bathochromic or red shift), indicate an interaction. doi.org
By analyzing these spectral changes, the intrinsic binding constant (Kb) can be calculated. This constant provides a quantitative measure of the affinity between the small molecule and DNA. For instance, a study on a xanthene derivative found a binding constant of 2.5 x 104 M-1, indicating a significant non-covalent interaction with ct-DNA. researchgate.netsrce.hr
Table 1: Illustrative Data from a Spectrophotometric Titration Experiment
| DNA Concentration (µM) | Absorbance at λmax | Change in Absorbance (ΔA) |
| 0 | 0.850 | 0.000 |
| 10 | 0.835 | -0.015 |
| 20 | 0.821 | -0.029 |
| 30 | 0.808 | -0.042 |
| 40 | 0.796 | -0.054 |
| 50 | 0.785 | -0.065 |
This table represents hypothetical data to illustrate the expected trend of hypochromism upon the addition of DNA to a solution of a DNA-binding compound.
Elucidation of Groove Binding, Intercalation, or Electrostatic Interactions
Small molecules can interact with the DNA double helix in several primary modes: intercalation, groove binding, and electrostatic interactions. nih.govcore.ac.uk
Intercalation involves the insertion of a planar molecule, like the xanthone core, between the stacked base pairs of DNA. nih.gov This mode of binding typically causes a significant unwinding and lengthening of the DNA helix, which can be detected by viscosity measurements. nih.gov
Groove Binding occurs when a molecule fits into the major or minor grooves of the DNA helix. core.ac.uk This interaction is often driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions with the edges of the base pairs. nih.gov Groove binding generally causes less distortion to the DNA structure compared to intercalation. nih.gov
Electrostatic Interactions are non-specific attractions between a positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net
Distinguishing between these modes for this compound would involve a suite of biophysical techniques. Hydrodynamic methods, such as viscosity measurements, are particularly useful; a significant increase in the viscosity of a DNA solution upon addition of the compound is a strong indicator of intercalation. nih.gov Concurrently, fluorescence spectroscopy and displacement assays with known DNA-binding dyes can provide further evidence. For example, if this compound displaces a known intercalator, it suggests a similar binding mode.
Assessment of Non-covalent Binding Characteristics
The binding of small molecules to DNA is typically governed by non-covalent interactions. nih.govwikipedia.org These forces, although individually weak, collectively contribute to the stability of the DNA-ligand complex. The primary non-covalent forces include:
Hydrogen Bonds: Specific interactions between hydrogen bond donors and acceptors on the compound and within the DNA grooves.
Van der Waals Forces: Weak, short-range attractions between atoms.
Hydrophobic Interactions: The tendency of nonpolar molecules to aggregate in aqueous solution, which can drive the binding of a ligand into the less polar environment of the DNA grooves or between base pairs.
Electrostatic Interactions: As mentioned, the attraction between opposite charges on the ligand and the DNA backbone. wikipedia.org
The nature of these interactions can be probed by studying the effect of ionic strength on the binding affinity. If electrostatic interactions are dominant, increasing the salt concentration of the solution will weaken the binding by shielding the phosphate backbone's negative charges. Conversely, if hydrophobic interactions are the primary driver, the binding may be less sensitive to changes in ionic strength. doi.org
Elucidation of Enzymatic Inhibition Mechanisms
Many drugs exert their effects by inhibiting specific enzymes. portlandpress.com Xanthone derivatives have been reported to inhibit various enzymes, including xanthine (B1682287) oxidase and protein kinases. mdpi.comnih.gov Investigating whether this compound acts as an enzyme inhibitor is crucial for understanding its biological activity profile.
Enzymatic Kinetics Studies
Enzyme kinetics studies are essential for determining if a compound inhibits an enzyme and, if so, its mechanism of action. patsnap.comomicsonline.org These studies measure the rate of an enzyme-catalyzed reaction at different substrate and inhibitor concentrations. patsnap.com
The primary modes of reversible inhibition that can be distinguished are:
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing directly with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). patsnap.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This decreases Vmax without affecting Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition reduces both Vmax and Km. patsnap.com
By plotting the reaction rates in a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), the specific mechanism of inhibition by this compound against a target enzyme can be determined. nih.gov
Table 2: Expected Changes in Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
| Mixed | Increases | Decreases |
This table summarizes the classic effects of different types of reversible inhibitors on the key parameters of Michaelis-Menten enzyme kinetics.
Fluorescence Studies of Enzyme-Ligand Interactions
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of a ligand to a protein. nih.govspringernature.comresearchgate.net It can provide information on binding constants, the number of binding sites, and conformational changes in the enzyme upon ligand binding. researchgate.net
The study can be approached in two main ways:
Intrinsic Protein Fluorescence: Many proteins contain fluorescent amino acids, primarily tryptophan. patsnap.com The binding of a ligand like this compound near a tryptophan residue can alter its local environment, leading to quenching (a decrease) or enhancement of the fluorescence signal. By titrating the enzyme with the inhibitor and monitoring these changes, the binding affinity can be quantified. nih.gov
Extrinsic Fluorescence: If the inhibitor itself is fluorescent, changes in its fluorescence properties (intensity, emission wavelength, polarization) upon binding to the enzyme can be monitored. patsnap.combmglabtech.com
Fluorescence quenching experiments can also help elucidate the binding mechanism (static vs. dynamic quenching), providing further insight into the formation of the enzyme-inhibitor complex. nih.gov
Identification of Cellular and Molecular Targets
Currently, there is a lack of specific research identifying the direct cellular and molecular targets of this compound. The existing scientific literature does not provide conclusive evidence on which proteins, enzymes, or other cellular components it may interact with to exert any biological effects.
Exploration of Signal Transduction Pathway Modulation
Consistent with the absence of identified molecular targets, there is no specific information detailing the modulation of any signal transduction pathways by this compound. Research into how this compound may alter cellular signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation, has not been reported.
Computational and Theoretical Chemistry Applications to 2 Chloro 9 Xanthenone
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as 2-Chloro-9-xanthenone) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net This technique is crucial in drug discovery for modeling the interaction between a small molecule and the active site of a target protein. scielo.org.zanih.gov
Molecular docking simulations predict how a ligand like this compound fits into the binding pocket of a receptor and estimate the strength of this interaction, expressed as binding energy. nih.gov A lower (more negative) binding energy indicates a more stable and favorable interaction. For instance, studies on various xanthone (B1684191) derivatives have shown binding energies ranging from -6.25 to -9.71 kcal/mol against receptors like cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR). researchgate.netscielo.org.zaresearchgate.net
The simulation identifies specific binding modes, detailing the non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-sigma interactions between the ligand and the amino acid residues of the receptor. scielo.org.za The analysis of these interactions is fundamental to understanding the basis of a compound's potential biological activity. scielo.org.za For example, in docking studies of xanthone derivatives with the CDK2 protein, the inhibitory activity was attributed primarily to hydrogen bonding and pi-sigma interactions. scielo.org.za The accuracy of a docking protocol is often validated by calculating the root mean square deviation (RMSD) between the predicted pose and an experimentally determined structure, with values less than 2.0 Å generally considered reliable. nih.gov
Table 1: Example of Molecular Docking Data for Xanthone Derivatives Against Protein Kinase
This table illustrates typical binding energy results from molecular docking simulations of various xanthone derivatives with a target protein, showing how substitutions on the xanthone core can influence binding affinity.
| Compound | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
| Xanthone Derivative A | EGFR | -9.71 | Leu46, Asp54, Ser111 |
| Xanthone Derivative B | EGFR | -8.87 | Lys23, Met51 |
| Xanthone Derivative C | CDK2 | -7.39 | Gln131, Asp145 |
| Xanthone Derivative D | CDK2 | -7.04 | Leu83, Phe80 |
Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target, typically a protein receptor or enzyme. nih.govmdpi.com Instead of physically testing hundreds of thousands of compounds, these libraries are screened computationally, which is significantly faster and more cost-effective. nih.govscience.gov
In this process, each molecule in a chemical library, which could contain millions of compounds including this compound, is docked into the active site of a target receptor. nih.gov The compounds are then ranked based on their predicted binding affinity or a scoring function. chemrxiv.org The top-scoring compounds, identified as "hits," are then selected for experimental testing. nih.gov This approach narrows down the vast number of potential candidates to a manageable number of promising leads for further development. mdpi.comchemrxiv.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. karazin.ua DFT is widely used to determine a molecule's optimized geometry, electronic properties, and spectroscopic characteristics with high accuracy. nih.govaimspress.com
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For example, DFT calculations on imidazole (B134444) derivatives determined C-C bond lengths to be in the range of 1.35 to 1.46 Å. nih.gov The optimized geometry is crucial as it serves as the basis for calculating other properties, such as electronic and spectroscopic data. researchgate.net The theoretical results are often compared with experimental data from techniques like X-ray crystallography to validate the computational method and basis set used. nih.gov
DFT calculations are used to determine key electronic properties of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comnih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability, indicating that it can be easily excited. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω) can also be calculated to further understand the molecule's reactivity. nih.govnih.gov
Table 2: Hypothetical Electronic Properties of this compound Calculated via DFT
This table presents a set of theoretical electronic properties for this compound that could be derived from DFT calculations. Such data is vital for predicting the compound's reactivity and electronic behavior.
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.45 |
| HOMO-LUMO Energy Gap | ΔE | 4.13 |
| Chemical Hardness | η | 2.065 |
| Chemical Potential | µ | -4.515 |
| Electrophilicity Index | ω | 4.93 |
DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. Time-Dependent DFT (TD-DFT) is specifically used to calculate the electronic absorption properties of a molecule, such as its UV-Vis spectrum. nih.govresearchgate.net This method predicts the excitation energies, corresponding absorption wavelengths (λ), and oscillator strengths (f) of electronic transitions, often from the HOMO to the LUMO. researchgate.netrsc.org
Furthermore, DFT can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing these computationally predicted spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.net For this compound, experimental IR spectra are available and could be used to validate theoretical calculations. nih.gov DFT can also be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing further structural insights.
Table 3: Example Comparison of Theoretical and Experimental Spectroscopic Data
This table illustrates how theoretical spectroscopic data for a given molecule, calculated using DFT, can be compared against experimental measurements to validate the computational model.
| Spectroscopic Property | Theoretical Value (DFT) | Experimental Value |
| Max UV-Vis Absorption (λmax) | 345 nm | 348 nm |
| C=O Stretch (IR) | 1655 cm-1 | 1650 cm-1 |
| C-Cl Stretch (IR) | 760 cm-1 | 755 cm-1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. nih.gov By quantifying these properties, known as molecular descriptors, a predictive model can be developed. drugdesign.org
For xanthone derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and anti-tuberculosis effects. nih.govnih.gov These models correlate molecular descriptors with biological endpoints such as the half-maximal inhibitory concentration (IC50). nih.gov
A typical QSAR study on xanthone derivatives involves the following steps:
Data Set Selection: A series of xanthone compounds with experimentally determined biological activities is compiled. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:
Physicochemical: LogP (lipophilicity), molar refractivity. nih.gov
Topological: Shape indices. nih.gov
Electronic: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Quantum Chemical: Dielectric energy, solvent-accessible surface area. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
In a QSAR study on xanthone derivatives as anticancer agents, descriptors such as dielectric energy, hydroxyl group count, LogP, a shape index, and solvent-accessible surface area were found to be significantly correlated with their activity. nih.gov Another study on xanthone derivatives with anti-tuberculosis activity identified the charges on specific carbon and oxygen atoms as key electronic descriptors. nih.gov
While no specific QSAR models for this compound were found in the reviewed literature, the principles from studies on other xanthone derivatives can be applied. The presence of the chloro-substituent at the 2-position would influence descriptors such as:
LogP: The chlorine atom would increase the lipophilicity of the molecule.
Electronic Properties: The electronegativity of the chlorine atom would affect the electron distribution within the aromatic system.
Steric Factors: The size of the chlorine atom could influence the binding affinity to a biological target.
A hypothetical QSAR model for a series of compounds including this compound might take the following form:
log(1/IC50) = β0 + β1(LogP) + β2(LUMO) + β3(qC2)
Where:
log(1/IC50) is the biological activity.
β0, β1, β2, and β3 are regression coefficients.
LogP represents the lipophilicity.
LUMO is the energy of the lowest unoccupied molecular orbital.
qC2 is the partial charge on the carbon atom at position 2.
Such a model, once validated, could be used to predict the activity of novel, unsynthesized this compound derivatives and guide the design of more potent analogues. drugdesign.org
In Silico Strategies for Drug Design and Lead Optimization
In silico strategies, which utilize computer simulations, play a pivotal role in modern drug discovery, particularly in the stages of drug design and lead optimization. mdpi.com These computational approaches accelerate the process by identifying promising drug candidates and refining their properties before undertaking expensive and time-consuming laboratory synthesis and testing. danaher.com
For a compound like this compound, in silico methods can be applied to explore its potential as a therapeutic agent and to guide the modification of its structure to enhance desired properties. The process typically involves several key steps:
Target Identification and Validation: The first step is to identify a biological target (e.g., an enzyme or receptor) that is implicated in a disease process and that this compound or its derivatives might modulate.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. mdpi.com It helps to understand the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. The results of docking studies can provide insights into the potential mechanism of action and can be used to rank a series of compounds based on their predicted binding affinity. nih.gov
Virtual Screening: Large libraries of chemical compounds can be computationally screened against a biological target to identify those that are most likely to bind to it. mdpi.com This is a cost-effective way to identify novel "hit" compounds.
Lead Optimization: Once a "lead" compound like this compound is identified, in silico methods are used to optimize its structure to improve properties such as:
Potency: Increasing the binding affinity for the target.
Selectivity: Minimizing binding to off-target proteins to reduce side effects.
ADMET Properties: Improving Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. danaher.com
Computational tools used in lead optimization include fragment-based drug design (FBDD), where small molecular fragments are grown or linked together within the target's binding site to create more potent molecules. danaher.com
The following table summarizes some in silico techniques and their applications in the lead optimization of a hypothetical series of this compound derivatives:
| In Silico Technique | Application in Lead Optimization |
| 3D-QSAR (e.g., CoMFA, CoMSIA) | To build a three-dimensional model that relates the steric and electrostatic fields of the molecules to their biological activity, guiding structural modifications. |
| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for biological activity, which can be used to design novel scaffolds. |
| ADMET Prediction | To computationally estimate properties like solubility, permeability, metabolic stability, and potential toxicity, helping to prioritize compounds with favorable drug-like properties. |
By integrating these in silico strategies, researchers can rationally design and prioritize novel derivatives of this compound with improved therapeutic potential.
Molecular Dynamics Simulations to Understand Conformational Changes and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational changes and intermolecular interactions of biological macromolecules and their complexes with ligands. nih.govnih.gov
In the context of this compound, MD simulations can be employed to investigate its behavior when interacting with a biological target, such as a protein. A typical MD simulation protocol for a protein-ligand complex involves:
System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.
Analysis of the MD trajectory can reveal valuable information about:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the binding pose over time.
Conformational Changes: MD simulations can capture how the protein's conformation adapts upon ligand binding.
Intermolecular Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein can be analyzed.
Solvent Effects: The role of water molecules in mediating protein-ligand interactions can be investigated.
Binding Free Energy Calculations: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein.
The following table outlines the types of insights that can be gained from MD simulations of a hypothetical complex between this compound and a target protein:
| Simulation Analysis | Potential Insights for this compound |
| RMSD Analysis | Confirms the stability of the predicted binding mode of this compound within the protein's active site. |
| RMSF Analysis | Identifies flexible and rigid regions of the protein upon binding of this compound, highlighting areas that may be important for its activity. |
| Hydrogen Bond Analysis | Determines the specific amino acid residues that form stable hydrogen bonds with the carbonyl group of this compound. |
| Principal Component Analysis (PCA) | Reveals the dominant collective motions of the protein, which may be altered by the binding of this compound. |
While specific MD simulation studies on this compound were not identified, the application of this technique to other ligand-protein systems demonstrates its utility in providing a dynamic understanding of molecular recognition, which is crucial for rational drug design. nih.gov
Environmental Research Perspectives on Chlorinated Xanthenones
Environmental Fate and Transport of Halogenated Organic Compounds
The environmental journey of a halogenated organic compound like 2-Chloro-9-xanthenone is dictated by a combination of its chemical properties and the characteristics of the surrounding environment. While specific data for this compound is limited, the behavior of other chlorinated aromatic compounds suggests its likely pathways.
The transport of these compounds through environmental compartments—air, water, soil, and biota—is largely influenced by their volatility, solubility in water, and their tendency to adsorb to organic matter and soil particles. nih.gov Halogenated organic compounds are known for their persistence and potential for long-range transport. eurochlor.org
Key factors influencing the fate and transport of compounds like this compound include:
Adsorption: Due to its likely low water solubility and lipophilic nature, this compound is expected to strongly adsorb to soil organic matter and sediments. This process can limit its mobility in groundwater but can also lead to its accumulation in these matrices, creating a long-term source of contamination.
Volatility: The volatility of this compound will determine its potential for atmospheric transport. While likely not highly volatile, even slow volatilization from soil or water surfaces can contribute to its distribution over wider areas.
Bioaccumulation: A significant concern with chlorinated organic compounds is their potential to bioaccumulate in living organisms. core.ac.uk Due to their lipophilicity, they can be stored in the fatty tissues of organisms and biomagnify up the food chain, reaching higher concentrations in top predators.
Table 1: General Principles of Environmental Fate and Transport for Chlorinated Aromatic Compounds
| Process | Description | Relevance to this compound (Presumed) |
| Adsorption/Sorption | The adherence of the chemical to soil particles and organic matter. | High, leading to accumulation in soil and sediments. |
| Volatility | The tendency of a substance to vaporize. | Low to moderate, allowing for potential short- to medium-range atmospheric transport. |
| Leaching | The movement of the chemical through the soil with water. | Low, due to strong adsorption to soil. |
| Bioaccumulation | The accumulation of the substance in an organism. | High potential, due to its likely lipophilic nature. |
| Biomagnification | The increasing concentration of the substance in organisms at successively higher levels in a food chain. | High potential, following bioaccumulation. |
Abiotic and Biotic Degradation Pathways of Chlorinated Xanthenones in Environmental Matrices
The persistence of chlorinated xanthenones in the environment is largely determined by their resistance to degradation. Both abiotic (non-biological) and biotic (biological) processes can contribute to their breakdown, although these processes are often slow for highly chlorinated compounds. eurochlor.org
Abiotic Degradation:
Photodegradation: Sunlight can play a role in the degradation of aromatic compounds. nih.gov For chlorinated aromatics, photolysis can lead to the cleavage of the carbon-chlorine bond. The effectiveness of this process depends on the presence of light-absorbing chromophores within the molecule and the intensity of solar radiation. It is plausible that this compound undergoes some degree of photodegradation in sunlit surface waters or on soil surfaces.
Hydrolysis: While generally slow for chlorinated aromatic compounds, hydrolysis, the reaction with water, can lead to the replacement of the chlorine atom with a hydroxyl group. nih.gov The rate of hydrolysis is influenced by pH and temperature.
Biotic Degradation: Microbial degradation is a key process in the breakdown of organic pollutants. dtic.mil For chlorinated aromatic compounds, the number and position of chlorine atoms significantly influence their biodegradability. eurochlor.org
Aerobic Degradation: In the presence of oxygen, microorganisms can use oxygenases to initiate the breakdown of aromatic rings. eurochlor.org The degradation of chlorinated aromatics often proceeds through the formation of chlorocatechols, which are then further metabolized. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, a common pathway for the degradation of highly chlorinated compounds is reductive dechlorination. eurochlor.org In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. This can lead to the formation of less chlorinated and often less toxic intermediates, which may then be more amenable to aerobic degradation. eurochlor.org
Table 2: Potential Degradation Pathways for this compound
| Degradation Type | Pathway | Description | Potential Products |
| Abiotic | Photodegradation | Breakdown by sunlight. | Xanthenone, hydroxylated derivatives. |
| Abiotic | Hydrolysis | Reaction with water. | 9-Xanthenone-2-ol. |
| Biotic (Aerobic) | Oxidative Dechlorination | Microbial breakdown in the presence of oxygen. | Chlorinated catechols, ring-cleavage products. |
| Biotic (Anaerobic) | Reductive Dechlorination | Microbial breakdown in the absence of oxygen. | Xanthenone. |
Ecotoxicological Assessments and Potential Environmental Impact
Chlorinated aromatic compounds can exert their toxicity through various mechanisms, including disruption of cellular membranes, interference with enzyme function, and damage to DNA. nih.gov The introduction of chlorine atoms into an aromatic structure can increase its toxicity and persistence. eurochlor.org
Potential ecotoxicological impacts include:
Aquatic Toxicity: Chlorinated organic compounds can be toxic to aquatic organisms, including algae, invertebrates, and fish, even at low concentrations. frontiersin.org Effects can range from reduced growth and reproduction to mortality.
Soil Organism Toxicity: Soil-dwelling organisms, such as earthworms and microbes, can be adversely affected by the presence of chlorinated contaminants. This can disrupt important ecosystem functions like nutrient cycling.
Endocrine Disruption: Some chlorinated aromatic compounds are known to be endocrine disruptors, meaning they can interfere with the hormone systems of wildlife and humans. This can lead to developmental and reproductive problems.
Table 3: General Ecotoxicological Profile of Chlorinated Aromatic Compounds
| Organism Group | Potential Effects |
| Algae and Plants | Inhibition of photosynthesis and growth. |
| Invertebrates (e.g., daphnia, earthworms) | Impaired reproduction, developmental abnormalities, mortality. |
| Fish | Acute toxicity (mortality), chronic effects on growth and reproduction, bioaccumulation. |
| Birds and Mammals | Reproductive failure, immune system suppression, developmental toxicity (via biomagnification). |
Occurrence and Persistence of Chlorinated Xanthenones in Various Ecosystems
There is a lack of published data on the occurrence and measured concentrations of this compound in environmental samples. The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or transported elsewhere. nih.gov
Based on the properties of other chlorinated aromatic compounds, it can be inferred that this compound would be a persistent organic pollutant (POP). core.ac.uk Its chemical structure, featuring a stable aromatic ring system and a carbon-chlorine bond, suggests resistance to rapid degradation.
Factors contributing to the likely persistence of this compound include:
Chemical Stability: The aromatic structure and the strength of the C-Cl bond make it resistant to chemical and biological degradation.
Low Bioavailability: Strong adsorption to soil and sediment can make the compound less available to microorganisms for degradation, thus increasing its persistence in these matrices.
While specific environmental concentrations are unknown, potential sources of chlorinated xanthenones could include industrial processes where chlorinated compounds are used in the synthesis of dyes, pigments, or pharmaceuticals.
Strategies for Environmental Remediation and Detoxification of Halogenated Contaminants
A variety of remediation strategies have been developed to address contamination by halogenated organic compounds. epa.gov The choice of a particular technology depends on the specific contaminants, the environmental matrix (soil, water, sediment), and site-specific conditions.
Established Remediation Technologies:
Bioremediation: This approach utilizes microorganisms to break down contaminants. epa.gov
Bioaugmentation: Involves the addition of specific microorganisms with known degradative capabilities to the contaminated site.
Biostimulation: Involves the addition of nutrients or electron donors/acceptors to stimulate the activity of indigenous microorganisms.
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. Certain plants can take up and metabolize chlorinated organic compounds.
In Situ Chemical Oxidation (ISCO): Involves injecting strong oxidizing agents (e.g., permanganate, persulfate, Fenton's reagent) into the subsurface to chemically destroy contaminants. nih.gov
In Situ Chemical Reduction (ISCR): Involves the use of reducing agents, such as zero-valent iron (ZVI), to promote the reductive dechlorination of chlorinated compounds. nih.gov
Thermal Desorption: This ex-situ technology involves heating contaminated soil to volatilize the contaminants, which are then collected and treated.
Table 4: Overview of Remediation Strategies for Halogenated Organic Contaminants
| Strategy | Description | Applicability to Chlorinated Xanthenones |
| Bioremediation | Use of microorganisms to degrade contaminants. | Potentially effective, especially through sequential anaerobic/aerobic processes. |
| Phytoremediation | Use of plants to remove or degrade contaminants. | May be applicable for shallow soil contamination. |
| In Situ Chemical Oxidation (ISCO) | Injection of oxidants to destroy contaminants. | Potentially effective, but may be limited by delivery to the contaminant. |
| In Situ Chemical Reduction (ISCR) | Use of reducing agents for dechlorination. | Potentially effective for promoting the initial dechlorination step. |
| Thermal Desorption | Heating soil to volatilize and remove contaminants. | Effective for excavated soil but can be energy-intensive. |
Advanced Characterization Techniques in 2 Chloro 9 Xanthenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Chloro-9-xanthenone. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity. hw.ac.uk
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in routine analysis. nih.gov The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic state. huji.ac.il
For more complex structures or to confirm assignments, two-dimensional (2D) NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to piece together spin systems. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), map correlations between protons and the carbons they are attached to (HSQC, one bond away) or carbons they are near (HMBC, two or three bonds away), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
Based on established chemical shift principles for aromatic, halogenated, and ketone-containing compounds, the following table presents predicted ¹H and ¹³C NMR data for this compound. pdx.eduoregonstate.edu
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |
|---|---|---|---|
| 1 | ~8.2-8.3 | ~122-124 | Aromatic proton adjacent to the ether oxygen and deshielded by the carbonyl group. |
| 2 | - | ~134-136 | Aromatic carbon directly bonded to chlorine (inductive effect). |
| 3 | ~7.5-7.6 | ~126-128 | Aromatic proton ortho to the chlorine atom. |
| 4 | ~7.7-7.8 | ~118-120 | Aromatic proton adjacent to the ether oxygen. |
| 4a | - | ~155-157 | Quaternary carbon attached to the ether oxygen. |
| 5 | ~7.4-7.5 | ~117-119 | Aromatic proton on the unsubstituted ring. |
| 6 | ~7.6-7.7 | ~134-136 | Aromatic proton on the unsubstituted ring. |
| 7 | ~7.4-7.5 | ~124-126 | Aromatic proton on the unsubstituted ring. |
| 8 | ~8.1-8.2 | ~121-123 | Aromatic proton peri to the carbonyl group, experiencing deshielding. |
| 8a | - | ~121-123 | Quaternary carbon adjacent to the carbonyl group. |
| 9 (C=O) | - | ~176-178 | Characteristic chemical shift for a ketone carbonyl carbon within a conjugated system. compoundchem.com |
| 9a | - | ~120-122 | Quaternary carbon adjacent to the ether oxygen. |
| 10a | - | ~150-152 | Quaternary carbon attached to the ether oxygen. |
UV-Visible Spectroscopy for Electronic Transitions and Binding Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. msu.edu The xanthone (B1684191) scaffold in this compound contains an extensive conjugated system of pi (π) electrons, which acts as a chromophore. This system gives rise to characteristic electronic transitions that can be observed in its UV-Vis spectrum.
The primary transitions of interest are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). masterorganicchemistry.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions resulting in strong absorption bands at shorter wavelengths. The n → π* transition involves promoting an electron from a non-bonding orbital (specifically, the lone pairs on the carbonyl and ether oxygen atoms) to a π* antibonding orbital. These transitions are lower in energy, occur at longer wavelengths, and are generally of much lower intensity than π → π* transitions. masterorganicchemistry.com
As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). masterorganicchemistry.com The presence of the chlorine atom, an auxochrome, on the xanthone ring is also expected to influence the absorption spectrum. Through its inductive (-I) and resonance (+R) effects, the chlorine substituent can perturb the energy levels of the molecular orbitals, typically causing a slight bathochromic shift compared to the parent xanthone molecule.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of the atoms, bond lengths, and bond angles can be determined with high precision.
While a specific crystal structure for this compound is not publicly available, data from the closely related sulfur analog, 2-Chlorothioxanthone, illustrates the detailed structural parameters that can be obtained. nih.gov This analysis provides unequivocal proof of the molecule's connectivity and conformation in the solid state, including the planarity of the ring system and the orientation of the substituent.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P -1 |
| Unit Cell Dimensions | |
| a | 3.8774 Å |
| b | 7.2116 Å |
| c | 19.1149 Å |
| α | 88.416° |
| β | 88.918° |
| γ | 82.032° |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₃H₇ClO₂), the calculated monoisotopic mass is 230.01 Da. nih.gov
A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. miamioh.edulibretexts.org
Upon electron impact ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments helps to confirm the structure. For the xanthenone core, common fragmentation pathways include the loss of carbon monoxide (CO) from the carbonyl group.
| m/z Value | Assignment | Description |
|---|---|---|
| 230 | [M]⁺ | Molecular ion peak (containing ³⁵Cl). |
| 232 | [M+2]⁺ | Isotopic peak for the molecular ion (containing ³⁷Cl). Relative intensity is ~33% of the M peak. |
| 202 | [M-CO]⁺ | Fragment resulting from the loss of carbon monoxide from the molecular ion. |
| 139 | [C₉H₇O]⁺ | A major fragment, potentially formed after the loss of the chlorinated ring portion and subsequent rearrangement. |
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the separation.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for a larger-scale separation. researchgate.net A spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a specific solvent system (mobile phase). The separation is based on the differential partitioning of the compound between the stationary phase (silica) and the mobile phase. qeios.com The position of the compound is identified by its Retention Factor (Rf) value.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of compounds. bas.bg In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). researchgate.net A solution of this compound is injected into the system, and its components are separated based on their relative polarity. A detector (commonly a UV detector set at a wavelength where the compound absorbs strongly) records the elution of the compound over time, producing a chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for accurate purity determination. researchgate.net
| Solvent System (Mobile Phase) | Ratio (v/v) | Polarity | Application Note |
|---|---|---|---|
| Hexane : Ethyl Acetate (B1210297) | Varies (e.g., 7:3, 1:1) | Nonpolar to Medium | Commonly used for separating compounds of moderate polarity. The ratio can be adjusted to achieve optimal separation. |
| Chloroform : Methanol | Varies (e.g., 95:5) | Medium to Polar | Effective for separating more polar xanthone derivatives. |
| Toluene : Ethyl Acetate : Formic Acid | 5 : 4 : 1 | Medium with Acidity | Useful for acidic compounds or to improve spot shape on the TLC plate. researchgate.net |
| Benzene : Dioxane : Acetic Acid | 90 : 25 : 4 | Medium with Acidity | Another system used for achieving separation of complex mixtures. researchgate.net |
Future Directions and Emerging Research Avenues for 2 Chloro 9 Xanthenone
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 2-Chloro-9-xanthenone and its analogs will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. Research is moving away from traditional methods that may involve harsh conditions, hazardous solvents, or expensive catalysts. nih.gov Future methodologies are expected to focus on:
Ultrasound and Microwave-Assisted Synthesis: The application of alternative energy sources like ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov This synergistic approach, when combined with efficient catalytic systems, offers a powerful tool for the synthesis of bioactive compounds. nih.gov
Eco-Friendly Catalysts: There is a growing emphasis on using inexpensive, readily available, and environmentally benign catalysts. Catalysts such as zinc acetate (B1210297) (Zn(OAc)₂) and silica-supported ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄/SiO₂) are being explored for the synthesis of xanthene and dibenzo[a,j]xanthene derivatives, respectively, often achieving high yields in greener solvents like water. nih.gov
Solvent Minimization: Efforts will likely concentrate on using water as a solvent or employing solvent-free reaction conditions, which drastically reduces the generation of volatile organic compound waste. nih.gov
By embracing these sustainable strategies, the production of this compound can become more economically viable and environmentally responsible, facilitating broader research and development.
Comprehensive In Vivo Pharmacological Profiling and Efficacy Studies
While in vitro and in silico studies provide valuable preliminary data, the true therapeutic potential of this compound can only be ascertained through comprehensive in vivo testing. Currently, there is a notable gap in the literature regarding the whole-organism effects of this specific compound. Future research must prioritize efficacy studies in relevant animal models to bridge the gap between computational predictions and clinical applicability.
This next phase of research should involve:
Disease Model Selection: Based on the anticancer activities observed in other chloro-substituted hydroxyxanthones, rodent models of specific cancers, such as murine leukemia, would be a logical starting point. ichem.mdresearchgate.net
Pharmacokinetic Assessment: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial to understand its bioavailability and persistence in a biological system.
Efficacy and Safety Evaluation: In vivo studies are essential to confirm that the compound can achieve the desired therapeutic effect at a dosage that does not cause unacceptable toxicity. mdpi.com For instance, studies on mangosteen pericarp powder, which is rich in xanthones, have been conducted in mice to evaluate its effect on prostatic hyperplasia. mdpi.com
Without these critical in vivo data, the translational potential of this compound as a therapeutic agent remains speculative.
Advanced Mechanistic Investigations to Elucidate Receptor-Ligand Interactions at an Atomic Level
Understanding precisely how this compound interacts with its biological targets is fundamental to optimizing its activity and designing next-generation derivatives. While specific targets for this compound are not yet fully elucidated, research on related xanthones provides a roadmap for future investigations using advanced computational techniques. Molecular docking and molecular dynamics simulations have proven invaluable for predicting the binding affinity and interaction patterns of xanthone (B1684191) derivatives with various protein targets implicated in cancer and other diseases. scielo.org.zamdpi.com
Future mechanistic studies should focus on:
Target Identification: Using computational screening and experimental assays to identify the primary protein targets of this compound.
Molecular Docking Simulations: Predicting the binding mode and energy of this compound within the active sites of identified targets. For example, studies on other chloro-hydroxyxanthones have successfully modeled interactions with protein tyrosine kinase receptors, identifying key amino acid residues like Asp810 and Cys809. ichem.mdresearchgate.net
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the this compound scaffold and correlating these changes with biological activity to build robust predictive models. nih.gov
These atomic-level investigations will provide a rational basis for designing more potent and selective inhibitors for specific therapeutic applications.
| Potential Protein Targets for Xanthone Derivatives | Implicated Disease/Process | Reference |
| Protein Tyrosine Kinase (PDB ID: 1T46) | Cancer | ichem.md |
| DNA Topoisomerase IIα | Cancer | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | scielo.org.za |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | scielo.org.za |
| Murine Double Minute 2 (MDM2) | Cancer (p53 pathway) | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by dramatically accelerating the design-make-test-analyze cycle. nih.govnih.gov These technologies can navigate the vast chemical space to identify novel molecules with optimized properties, saving significant time and resources. nih.govyoutube.com
For this compound, AI and ML can be applied to:
De Novo Design: Employing generative models, such as generative adversarial networks (GANs), to create novel derivatives of this compound that are predicted to have enhanced potency, better selectivity, or improved pharmacokinetic profiles. nih.gov
Virtual High-Throughput Screening: Using ML algorithms to rapidly screen massive virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. nih.gov
Predictive Modeling: Developing sophisticated models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising drug-like characteristics. scielo.org.za
The integration of AI promises to transform the discovery process from one of serendipity and trial-and-error to a more precise and data-driven endeavor. nih.gov
Exploration of Novel Applications Beyond Traditional Medicinal Chemistry
The utility of the this compound scaffold is not necessarily limited to pharmaceuticals. The chemical properties of xanthones and chlorinated organic compounds suggest a range of potential applications in material science, agriculture, and environmental science.
Emerging areas for exploration include:
Antifungal and Antibacterial Agents: Substituted xanthone derivatives have demonstrated notable antifungal and antibacterial properties. nih.gov Specifically, certain 6-chloro-xanthenone derivatives were found to be effective against various fungi and bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov This suggests a potential application for this compound in developing new antimicrobial treatments or materials.
Agrochemicals: Chlorinated organic compounds have a long history of use as pesticides, fungicides, and wood preservatives. researchgate.net Future research could explore whether this compound possesses bioactivity that could be harnessed for crop protection or material preservation, provided that environmental safety and degradation pathways are thoroughly assessed.
Advanced Materials: Polychlorinated compounds are also utilized as flame retardants and plasticizers. nih.gov The rigid, aromatic structure of the xanthenone core combined with the presence of chlorine could impart desirable properties for the development of specialized polymers or functional materials.
Translational Research towards Therapeutic Development and Environmental Solutions
The ultimate goal of research into this compound is its translation into practical solutions that benefit society. This requires a concerted effort to move discoveries from the laboratory to real-world applications, whether as a new medicine or a novel material.
For therapeutic development , the path forward involves a clear progression:
Leveraging in silico and AI-driven design to create optimized derivatives. scielo.org.zanih.gov
Validating these compounds through rigorous in vitro screening.
Conducting the crucial in vivo efficacy and safety studies to establish a strong preclinical evidence base. mdpi.com
Eventually, if results are promising, moving towards clinical trials to evaluate the compound in humans. mdpi.comnih.gov
For environmental solutions , the focus would be different:
Investigating the potential of this compound derivatives as antifungal agents, pesticides, or flame retardants. nih.govresearchgate.netnih.gov
Crucially, this must be paired with comprehensive toxicological and environmental fate studies. The persistence and potential for bioaccumulation of chlorinated compounds in soil and water are significant concerns that must be addressed to ensure any application is safe and sustainable. nih.govclu-in.orgresearchgate.net
By pursuing these parallel tracks of therapeutic and material science research, the full potential of the this compound scaffold can be systematically explored and responsibly developed.
Q & A
Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups at the 6-position) combined with in vitro assays (e.g., enzyme inhibition) identifies pharmacophores. Multivariate regression analysis links physicochemical properties (logP, polar surface area) to bioactivity .
Methodological Notes
- Controlled Experiments : Use blocking designs to isolate variables (e.g., temperature vs. catalyst loading) in synthesis optimization .
- Data Reproducibility : Archive raw chromatograms and spectral data in repositories like Zenodo, adhering to FAIR principles .
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and animal testing (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
